2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide
Description
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide is a heterocyclic compound that belongs to the pyrazolopyrimidine class
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c1-13-4-2-3-5-17(13)24-18(27)11-25-12-22-19-16(20(25)28)10-23-26(19)15-8-6-14(21)7-9-15/h2-10,12H,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJZMMJYWAXQDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol and Optimization
- Step 1 : 5-Aminopyrazole (1a , 1.0 equiv) is treated with PBr₃ (3.0 equiv) in DMF at 60°C for 1–2 hours to form the Vilsmeier intermediate.
- Step 2 : Addition of HMDS (3.0 equiv) induces heterocyclization at 70–80°C for 3–5 hours, yielding the pyrazolo[3,4-d]pyrimidine core (3a ) in 91% yield .
- Key Variables : Solvent choice (DMF optimal), stoichiometry of PBr₃, and reaction time critically influence yield. Substituting DMF with DEF or piperidine-1-carbaldehyde reduces efficiency by 15–30%.
Functionalization at Position 1: Introduction of 4-Chlorophenyl Group
Position 1 of the pyrazolo[3,4-d]pyrimidinone core is functionalized via nucleophilic aromatic substitution or Ullmann-type coupling .
Chlorophenylation via SNAr Reaction
Alternative Route: Direct Alkylation
- Treatment of 5-aminopyrazole with 4-chlorobenzyl chloride in the presence of K₂CO₃ in DMF at 80°C for 12 hours affords the N1-substituted intermediate, which undergoes cyclization as in Section 1.
Acetamide Installation at Position 5
The acetamide side chain is introduced via acylation of the 5-amino group using 2-(2-methylphenyl)acetyl chloride or condensation with activated esters.
Acylation Under Schotten-Baumann Conditions
Microwave-Assisted Condensation
- Procedure : A mixture of 5 and 2-(2-methylphenyl)acetic acid is irradiated under microwave conditions (150°C, 20 minutes) using HATU as coupling agent and DIPEA in DMF.
- Advantages : Reduced reaction time (20 minutes vs. 4 hours) and improved yield (82%).
Comparative Analysis of Synthetic Routes
Critical Observations :
- The Vilsmeier method offers the highest yield (91%) for core formation but requires stringent control of PBr₃ stoichiometry.
- Microwave-assisted acylation improves efficiency but necessitates specialized equipment.
Mechanistic Insights and Side Reactions
Vilsmeier Intermediate Formation
PBr₃ reacts with DMF to generate the Vilsmeier reagent ([Me₂N+=CH-O-PBr₃⁻] ), which electrophilically activates the 5-aminopyrazole for amidination. Overuse of PBr₃ (>3 equiv) leads to dibromination byproducts , reducing yield by 20–25%.
Competing Pathways in Acetamide Installation
- Base Sensitivity : Excess triethylamine during acylation promotes hydrolysis of the acetyl chloride, necessitating slow reagent addition.
- Regioselectivity : Microwave conditions favor N-acylation over O-acylation due to kinetic control.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity for optimized routes.
Industrial Scalability and Challenges
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with functional groups like methoxy or cyano.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various modifications and derivatives that can lead to new materials with desirable properties.
Biology
- Enzyme Inhibition : Research indicates that this compound acts as an inhibitor of specific enzymes, particularly kinases involved in cellular signaling pathways. The inhibition of these enzymes can disrupt critical cellular processes, making it a valuable tool in biological studies.
Medicine
- Anticancer Properties : Preclinical studies have demonstrated the compound's potential as an anticancer agent. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
- Antiviral and Anti-inflammatory Effects : Beyond its anticancer properties, the compound is being investigated for its antiviral effects and its ability to reduce inflammation through inhibition of cyclooxygenase (COX) enzymes.
Industry
- Material Development : The compound is utilized in developing new materials and serves as a precursor for synthesizing agrochemicals and pharmaceuticals. Its chemical properties make it suitable for various industrial applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For example:
- MCF7 Cell Line (Breast Cancer) : IC50 values reported around 1.88 µM.
- A549 Cell Line (Lung Cancer) : Compounds exhibited IC50 values ranging from 26 µM to lower depending on structural modifications.
- HepG2 Cell Line (Liver Cancer) : IC50 values as low as 0.74 mg/mL were noted for certain derivatives.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 1.88 |
| Compound B | A549 | 26 |
| Compound C | HepG2 | 0.74 mg/mL |
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Recent advancements in similar compounds have demonstrated inhibition of COX enzymes:
Table 2: Inhibition of COX Enzymes
| Compound | Target Enzyme | IC50 (μmol) |
|---|---|---|
| Compound D | COX-2 | 0.04 ± 0.02 |
| Celecoxib | COX-2 | 0.04 ± 0.01 |
Mechanism of Action
The mechanism of action of 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that are essential for cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of viral replication in infected cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Indole derivatives: Known for their diverse biological activities, including anticancer and antiviral properties.
Triazole derivatives: These compounds also exhibit a wide range of biological activities and are used in various therapeutic applications
Uniqueness
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide is unique due to its specific substitution pattern and the presence of both pyrazolopyrimidine and acetamide moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Biological Activity
The compound 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide is a member of the pyrazole family, known for its diverse biological activities. This article delves into its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 439.8 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group and an N-(2-methylphenyl) acetamide moiety.
Anticancer Activity
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazoles can effectively inhibit the growth of various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) .
- Case Study : A derivative similar to the compound demonstrated an IC50 value of µM against MCF7 cells, indicating potent cytotoxicity .
Anti-inflammatory Properties
Pyrazole derivatives have been noted for their anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This suggests potential applications in treating inflammatory diseases .
Neuroprotective Effects
Some studies have highlighted the neuroprotective properties of pyrazole compounds, which may be beneficial in conditions like Alzheimer’s disease due to their ability to modulate neurotransmitter systems and reduce oxidative stress .
The biological activity of 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide is believed to involve interaction with specific molecular targets such as enzymes and receptors. The presence of the chlorophenyl group may enhance binding affinity to these targets, thereby modulating their activity .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:
- Formation of Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions involving hydrazine derivatives and diketones.
- Introduction of Substituents : The chlorophenyl and methylphenyl groups are introduced via nucleophilic substitution reactions.
- Amide Bond Formation : The final step involves coupling reactions to form the acetamide linkage .
Comparative Biological Activity Table
| Compound Name | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Structure A | 1.88 ± 0.11 | Anticancer (MCF7) |
| Compound B | Structure B | 3.25 | Anticancer (Hep-2) |
| Compound C | Structure C | 0.28 | Anticancer (A549) |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves a multi-step route starting with cyclization of precursors like 4-chlorobenzoyl chloride and 5-amino-1H-pyrazole-4-carboxamide in the presence of a base (e.g., triethylamine) to form the pyrazolo[3,4-d]pyrimidine core . Subsequent steps include N-acylation with 2-methylphenyl-substituted acetamide derivatives. Key parameters include:
- Temperature : 60–80°C for cyclization.
- Solvents : Ethanol or dichloromethane for acylation.
- Catalysts : DMAP (4-dimethylaminopyridine) improves acylation efficiency.
Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >90% purity .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm, pyrimidine carbonyl at δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 423.12).
- X-ray Crystallography : Resolves bond angles and stereoelectronic effects in the pyrazolo-pyrimidine core .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ values) .
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (10–100 µM) .
- Binding Affinity : Surface plasmon resonance (SPR) to quantify target interaction (KD values) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Methodological Answer :
- Substituent Variation : Compare analogs with trifluoromethoxy (enhanced lipophilicity) or methoxy groups (electron-donating effects) at the phenyl ring .
- Core Modifications : Replace pyrazolo[3,4-d]pyrimidine with pyrrolo[3,2-d]pyrimidine to assess heterocycle rigidity .
- Data Analysis : Use regression models (e.g., CoMFA, CoMSIA) to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
Q. How to resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Assay Validation : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Control Experiments : Test compound stability under assay conditions (pH, temperature) via HPLC .
- Computational Modeling : Molecular dynamics (MD) simulations to identify conformational changes affecting binding .
Q. What computational tools predict binding modes and off-target effects?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge region residues) .
- Off-Target Screening : SwissTargetPrediction or SEA database to identify potential targets (e.g., GPCRs, ion channels) .
- ADMET Prediction : QikProp or ADMETLab to assess bioavailability and toxicity risks (e.g., CYP450 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
